3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine

Description

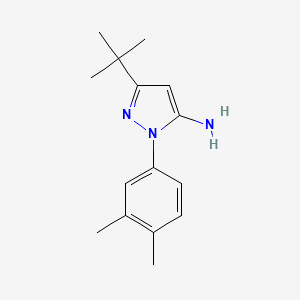

3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine (CAS: 1025893-78-0) is a pyrazole derivative with a molecular formula of C₁₅H₂₁N₃ and a molecular weight of 243.35 g/mol . Its structure features a tert-butyl group at position 3, a 3,4-dimethylphenyl group at position 1, and an amine at position 5 (Figure 1). The tert-butyl group contributes steric bulk, while the dimethylphenyl moiety enhances aromatic interactions.

Properties

IUPAC Name |

5-tert-butyl-2-(3,4-dimethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-10-6-7-12(8-11(10)2)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTASZJYCDSWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Functionalization via Reductive Amination

The amine group undergoes reductive amination with aldehydes or ketones to produce secondary amines. Sodium borohydride (NaBH₄) in methanol is a common reducing agent for this transformation .

Example Reaction Pathway

-

Imine Formation : Condensation of the pyrazol-5-amine with an aldehyde (e.g., 4-chlorobenzaldehyde) under solvent-free heating.

-

Reduction : In situ reduction of the imine intermediate with NaBH₄ yields the secondary amine .

Optimized Parameters

Comparative Reactivity with Analogues

The tert-butyl and 3,4-dimethylphenyl groups sterically hinder electrophilic substitution but enhance stability in nucleophilic reactions. Comparative studies show:

Limitations and Research Gaps

Scientific Research Applications

3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-amine Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazol-5-amine derivatives are highly dependent on substituent effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Features and Properties

*Estimated based on molecular formula.

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group in the target compound provides moderate electron donation, contrasting with nitro (electron-withdrawing, ) or methoxy (electron-donating, ) substituents.

- Hydrogen Bonding : The nitro group in 1-(3-nitrophenyl) analogs facilitates strong hydrogen bonding, as shown in crystal studies , whereas the target compound’s dimethylphenyl group relies on van der Waals interactions.

Crystallographic and Spectroscopic Insights

- Nitro Derivatives : Single-crystal X-ray diffraction of 1-(3-nitrophenyl) analogs revealed intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice .

- Target Compound : The 3,4-dimethylphenyl group likely induces a distinct packing mode dominated by π-π stacking and hydrophobic interactions, though experimental data is lacking.

Biological Activity

3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. The unique structure, characterized by a tert-butyl group and a 3,4-dimethylphenyl moiety, suggests a variety of interactions within biological systems. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of 3-tert-butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine is C₁₅H₁₉N₃. Its structure includes a pyrazole ring with significant substituents that influence its biological interactions. The dihedral angle between the pyrazole and phenyl rings plays a crucial role in determining the compound's reactivity and binding affinity to various biological targets .

Biological Activity

Research indicates that compounds similar to 3-tert-butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine exhibit diverse biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) . The presence of specific substituents on the phenyl ring has been linked to enhanced anticancer properties.

- Anticonvulsant Properties : Some pyrazole derivatives have been reported to possess anticonvulsant activity. The mechanism may involve modulation of neurotransmitter systems or ion channels .

- Anti-inflammatory Effects : Certain pyrazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Structure-Activity Relationships (SAR)

The biological activity of 3-tert-butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine can be significantly influenced by its structural components. A comparative analysis of related compounds reveals the following insights:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine | 898537-77-4 | 1.00 | Similar substitution pattern; different phenyl group |

| 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine | 285984-25-0 | 0.99 | Variation in methyl group position on phenyl ring |

| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 10364682–8 | 0.78 | Contains a carbonitrile functional group |

These variations illustrate how modifications to the phenyl ring or other substituents can alter biological activity, highlighting the importance of SAR studies in drug design .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

- Cytotoxicity Against MCF-7 Cells : In vitro studies demonstrated that specific pyrazole derivatives induced apoptosis in MCF-7 cells through activation of caspase pathways, showing promise as potential anticancer agents .

- Anticonvulsant Activity : A study involving novel pyrazole derivatives indicated significant anticonvulsant effects when tested in animal models, suggesting potential therapeutic applications for seizure disorders .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic protons and tert-butyl group positions. Infrared (IR) spectroscopy identifies functional groups like the amine (-NH₂). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₅H₂₁N₃, MW: 243.35) . X-ray crystallography, though less common for routine analysis, resolves tautomeric ambiguity in related pyrazole derivatives .

Q. What synthetic routes are reported for pyrazole-5-amine derivatives with tert-butyl substituents?

- Answer: Multi-step synthesis from arylhydrazines and β-keto esters is a common approach. For example, condensation of substituted phenylhydrazines with tert-butyl-containing diketones forms the pyrazole core, followed by selective reduction or amination . highlights cyclization strategies using hydrazides and phosphorus oxychloride for structurally similar compounds .

Q. How is purity assessed for this compound in research settings?

- Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides preliminary validation. Melting point analysis (if crystalline) corroborates purity against literature values .

Advanced Research Questions

Q. What computational methods predict the reactivity of the tert-butyl group in electrophilic substitution reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model steric and electronic effects of the tert-butyl group. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while Fukui indices predict regioselectivity in reactions like nitration or halogenation .

Q. How do tautomeric equilibria affect the biological activity of pyrazole-5-amine derivatives?

- Answer: Tautomerism in pyrazoles (e.g., 1H vs. 2H forms) alters hydrogen-bonding capacity and binding affinity to biological targets. Solvent-dependent NMR studies (DMSO vs. CDCl₃) and X-ray crystallography reveal dominant tautomers. For instance, planar 1,2,4-triazole tautomers show enhanced π-stacking in enzyme active sites .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

- Answer: Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., MIC vs. disk diffusion), or impurities. Meta-analyses using standardized CLSI guidelines and dose-response curves improve reproducibility. Structural analogs in and suggest substituent-dependent activity trends (e.g., fluorine enhances lipophilicity) .

Q. How does the 3,4-dimethylphenyl moiety influence solubility and crystallinity?

- Answer: The dimethyl groups increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Co-crystallization with carboxylic acids (e.g., succinic acid) improves crystallinity for X-ray studies. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulations .

Methodological Best Practices

Q. What safety protocols are critical during synthesis and handling?

- Answer: Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Personal protective equipment (nitrile gloves, lab coat) is mandatory. Waste containing aromatic amines requires segregation and disposal via certified hazardous waste programs .

Q. How are reaction intermediates characterized to optimize yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.